2-Fluoro-2-(pyridin-3-yl)acetic acid
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Overview
Description
2-Fluoro-2-(pyridin-3-yl)acetic acid is a fluorinated organic compound that features a pyridine ring substituted with a fluoro group and an acetic acid moiety. The presence of the fluorine atom imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(pyridin-3-yl)acetic acid typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be further reacted with acetic acid derivatives to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale fluorination reactions using fluorinating agents such as aluminum fluoride and copper fluoride at elevated temperatures (450-500°C) to achieve high yields . These methods are optimized for efficiency and cost-effectiveness in large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-(pyridin-3-yl)acetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like tetra-n-butylammonium fluoride in dimethylformamide.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate, while reducing agents may include lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various fluorinated pyridine derivatives, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
2-Fluoro-2-(pyridin-3-yl)acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeled imaging agent in biological studies.
Mechanism of Action
The mechanism of action of 2-Fluoro-2-(pyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in the modulation of enzymatic activities and signaling pathways, contributing to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine derivative with similar chemical properties.
2,6-Difluoropyridine: Contains two fluorine atoms, offering different reactivity and applications.
2-Pyridylacetic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.
Uniqueness
2-Fluoro-2-(pyridin-3-yl)acetic acid is unique due to the presence of both the fluorine atom and the acetic acid moiety. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C7H6FNO2 |
---|---|
Molecular Weight |
155.13 g/mol |
IUPAC Name |
2-fluoro-2-pyridin-3-ylacetic acid |
InChI |
InChI=1S/C7H6FNO2/c8-6(7(10)11)5-2-1-3-9-4-5/h1-4,6H,(H,10,11) |
InChI Key |
CMTKUSZNRDLCOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(C(=O)O)F |
Origin of Product |
United States |
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